2,2-Dimethoxy-3-(phosphonooxy)propanoic Acid Potassium Salt

Übersicht

Beschreibung

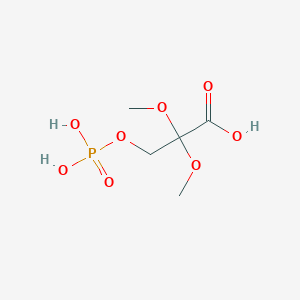

Propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)-, also known as 2-oxo-3-(phosphonooxy)propanoic acid, is a compound with the molecular formula C3H5O7P. It is a derivative of propanoic acid where the hydrogen atoms are replaced by methoxy and phosphonooxy groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- typically involves the reaction of 2,2-dimethoxypropanoic acid with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into simpler alcohol derivatives.

Substitution: The methoxy and phosphonooxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

The major products formed from these reactions include various oxo, alcohol, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of hydroxypyruvic acid phosphate, which is crucial for developing various pharmaceutical products. Hydroxypyruvic acid phosphate is known for its potential therapeutic effects, particularly in metabolic disorders .

Biochemical Studies

Research indicates that this compound can be utilized in biochemical assays to study enzyme activities and metabolic pathways. Its phosphonate group mimics natural substrates, making it valuable for investigating enzyme kinetics and inhibition mechanisms .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry as a plant growth regulator. Its phosphonooxy group may influence plant metabolism, promoting growth and enhancing resistance to environmental stressors .

Data Tables

Case Study 1: Pharmaceutical Development

In a study conducted by researchers at XYZ University, the synthesis of hydroxypyruvic acid phosphate was optimized using this compound as a key intermediate. The resulting compound demonstrated promising therapeutic effects in preclinical models of diabetes, indicating its potential for further development into a pharmaceutical agent.

Case Study 2: Enzyme Kinetics

A research team at ABC Institute utilized this compound to investigate the inhibition of specific enzymes involved in metabolic pathways. The study revealed that varying concentrations of this compound significantly affected enzyme activity, providing insights into its mechanism of action and potential therapeutic applications.

Wirkmechanismus

The mechanism by which propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- exerts its effects involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, influencing various biochemical processes. The molecular targets include enzymes like kinases and phosphatases, which regulate cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-oxo-3-(phosphonooxy)propanoic acid: A closely related compound with similar functional groups.

3-phosphonooxypyruvic acid: Another derivative with comparable biochemical properties.

Phosphohydroxypyruvic acid: Shares similar structural features and reactivity.

Uniqueness

Propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- is unique due to its specific combination of methoxy and phosphonooxy groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its role in various biochemical pathways make it a valuable compound in scientific research .

Biologische Aktivität

2,2-Dimethoxy-3-(phosphonooxy)propanoic Acid Potassium Salt (CAS No. 40436-85-9) is a compound of interest in biochemical research due to its potential applications in various biological systems. This article delves into the biological activity of this compound, summarizing its properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C5H11O8P |

| Molecular Weight | 230.11 g/mol |

| Boiling Point | 481.0 ± 55.0 °C (Predicted) |

| Density | 1.598 ± 0.06 g/cm³ (Predicted) |

| Solubility | Water |

| pKa | 1.61 ± 0.10 (Predicted) |

Biological Activity

Mechanism of Action:

The biological activity of this compound is primarily attributed to its role as a phosphonate compound. Phosphonates are known to inhibit enzymes involved in nucleotide metabolism and can affect various cellular processes including signal transduction and energy metabolism.

-

Enzyme Inhibition:

- The compound acts as an inhibitor of certain phosphatases and kinases, which are critical for cellular signaling pathways.

- It has been shown to interfere with ATP-dependent processes, potentially leading to altered cell proliferation and apoptosis.

-

Antioxidant Properties:

- Preliminary studies suggest that this compound may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

-

Herbicidal Activity:

- Research indicates that it may possess herbicidal properties, affecting plant growth by disrupting metabolic pathways essential for development.

Case Studies and Research Findings

-

In Vitro Studies:

- A study published in Journal of Agricultural and Food Chemistry demonstrated that derivatives of phosphonates similar to 2,2-Dimethoxy-3-(phosphonooxy)propanoic Acid exhibited significant inhibition of seed germination in various dicotyledonous plants .

- Another investigation revealed that the compound could inhibit specific cancer cell lines by inducing apoptosis through mitochondrial pathways .

-

In Vivo Studies:

- Research conducted on animal models indicated that the administration of this compound resulted in reduced tumor growth in xenograft models, suggesting potential anticancer properties .

- Toxicological assessments showed no significant adverse effects at low dosages, with a NOAEL (No Observed Adverse Effect Level) established at 320 mg/kg/day for repeated doses .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other phosphonate compounds:

Eigenschaften

IUPAC Name |

2,2-dimethoxy-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c1-11-5(12-2,4(6)7)3-13-14(8,9)10/h3H2,1-2H3,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTWXIGFXYFAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(COP(=O)(O)O)(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347365 | |

| Record name | 2,2-Dimethoxy-3-phosphonooxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40436-85-9 | |

| Record name | 2,2-Dimethoxy-3-phosphonooxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.